molecular formula C28H29O6PS2 B1599774 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate CAS No. 439937-65-2

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Cat. No.: B1599774
CAS No.: 439937-65-2
M. Wt: 556.6 g/mol
InChI Key: AOKLGVCURZKCAC-UHFFFAOYSA-N
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Description

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is a zwitterionic, sulfonic acid-functionalized ionic liquid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its high purity and stability, making it a valuable reagent in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate typically involves the reaction of triphenylphosphine with 1,3-propane sultone, followed by the addition of p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, phosphine oxides, and substituted phosphonium salts. These products have significant applications in various fields, including catalysis and material science .

Scientific Research Applications

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate involves its interaction with molecular targets through ionic and covalent bonding. The compound’s sulfonic acid group can form strong ionic interactions with various substrates, while the phosphonium group can participate in covalent bonding. These interactions enable the compound to act as an efficient catalyst and stabilizer in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is unique due to its combination of a phosphonium group and a sulfonic acid group, which imparts both ionic and covalent interaction capabilities. This dual functionality makes it a versatile reagent in various scientific and industrial applications .

Properties

IUPAC Name

4-methylbenzenesulfonate;triphenyl(3-sulfopropyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3PS.C7H8O3S/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11-16H,10,17-18H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKLGVCURZKCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCS(=O)(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460743
Record name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439937-65-2
Record name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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